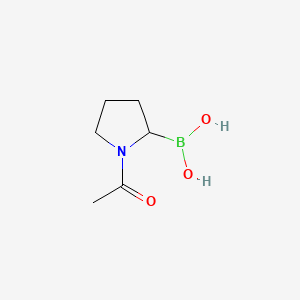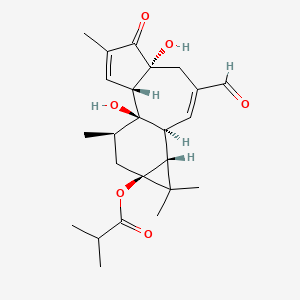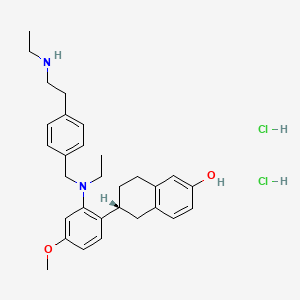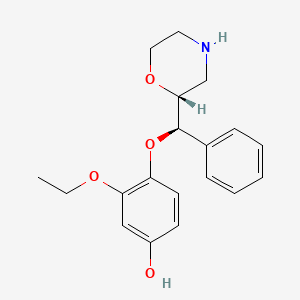![molecular formula C8H8ClNO4S2 B568776 6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide CAS No. 1206597-10-5](/img/structure/B568776.png)
6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide is a complex organic compound with the molecular formula C8H8ClNO4S2 and a molecular weight of 281.74 g/mol . This compound features a unique spiro structure, incorporating both a dioxolane ring and a thieno[3,2-e][1,2]thiazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-e][1,2]thiazine core, followed by the introduction of the dioxolane ring and the chlorination step. Key reagents include thionyl chloride, which is used for chlorination, and ethylene glycol, which is used to form the dioxolane ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the thiazine ring, potentially yielding amines or reduced sulfur species.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thiazine ring and the dioxolane moiety may play crucial roles in binding to these targets, potentially disrupting normal cellular processes and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound shares a similar thiazine core but differs in the substitution pattern and the presence of a sulfonamide group.
Benzo[d]thiazol-2-yl derivatives: These compounds also feature a thiazine ring but with different substituents and biological activities.
Uniqueness
6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of the dioxolane ring and the thieno[3,2-e][1,2]thiazine moiety is not commonly found in other compounds, making it a valuable subject for research and development.
Eigenschaften
IUPAC Name |
6'-chlorospiro[1,3-dioxolane-2,4'-2,3-dihydrothieno[3,2-e]thiazine] 1',1'-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S2/c9-6-3-5-7(15-6)16(11,12)10-4-8(5)13-1-2-14-8/h3,10H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABQIEPVQDUMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CNS(=O)(=O)C3=C2C=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B568694.png)


![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)

![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)

![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)

